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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the patient selection criteria for the

Phase 1/2 clinical trials of GIM-122, a first-in-class, humanized immunoglobulin G1 kappa dual-

functioning monoclonal antibody. The information is intended to guide researchers and

clinicians in identifying suitable candidates for enrollment in these studies.

Introduction
GIM-122 is an investigational immunotherapy designed to overcome cancer-mediated immune

suppression and stimulate an anti-tumor immune response.[1][2] It functions as a dual-

functioning monoclonal antibody that targets the PD-1 pathway in a novel manner to activate

immune cells.[3] The ongoing clinical trials (NCT06028074) are first-in-human, open-label,

multicenter studies evaluating the safety, tolerability, pharmacokinetics, and preliminary anti-

tumor activity of GIM-122 in adults with advanced solid malignancies.[4][5]

Patient Selection Criteria
The selection of patients for the GIM-122 clinical trials is guided by a specific set of inclusion

and exclusion criteria to ensure patient safety and the integrity of the study data.

Inclusion Criteria
Potential participants must meet all of the following criteria to be considered for enrollment:
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Table 1: Inclusion Criteria for GIM-122 Clinical Trials

Category Criteria Source

Diagnosis

Histologically or cytologically

confirmed locally

advanced/unresectable or

metastatic solid tumor.

Prior Treatment

Received FDA-approved

treatment with a PD-1 or PD-

L1 inhibitor for advanced

malignant tumors and have

progressed/relapsed, are

refractory, or intolerant to the

treatment.

Disease Status

Measurable disease according

to Response Evaluation

Criteria in Solid Tumors

(RECIST), version 1.1.

Performance Status

Eastern Cooperative Oncology

Group (ECOG) performance

status of 0-1.

Age 18 years and older.

Informed Consent
Signed written informed

consent.

Organ Function

Acceptable cardiac, renal, and

hepatic functions as

determined by laboratory

assessment 28 days prior to

enrollment.

Contraception

Agreement to use a double

method of contraception for 90

days post-treatment.
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Exclusion Criteria
Candidates presenting with any of the following conditions will be excluded from participation in

the GIM-122 clinical trials:

Table 2: Exclusion Criteria for GIM-122 Clinical Trials
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Category Criteria Source

Concurrent Therapy

Enrolled in any other

interventional clinical trial or

receiving other therapy

directed at their malignancy

within 4 weeks of the first dose

of GIM-122.

Recent Procedures

Major surgery within 1 month

prior to administration of GIM-

122.

Radiation therapy within 2

weeks prior to administration of

GIM-122.

Systemic anti-cancer therapy

within 2 weeks, and cytotoxic

agents with major delayed

toxicity within 4 weeks, of the

first dose of GIM-122.

Immunomodulatory Agents

Prior treatment with other

immune-modulating agents

within 4 weeks prior to the first

dose of GIM-122.

Autoimmune Disease

Active or prior history of

autoimmune disease, including

but not limited to ulcerative

colitis and Crohn's disease, or

any condition requiring

systemic steroids.

Hypersensitivity Known severe intolerance or

hypersensitivity reactions to

monoclonal antibodies, Fc-

bearing proteins, or IV

immunoglobulin preparations;

prior history of human anti-
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human antibody response;

known allergy to any of the

study medications or their

excipients.

Vaccinations
Received live vaccines within

30 days of study initiation.

Medical History

History of cardiac issues,

pulmonary embolism, or active

and clinically significant

bacterial, fungal, or viral

infection within 6 months prior

to dosing.

Ongoing toxicity > Grade 1

from prior therapy (according

to CTCAE v 5.0).

Diagnosis of immunodeficiency

(primary or acquired).

Transplantation

Has undergone or is

anticipated to undergo organ

transplantation, including

allogeneic or autologous stem

cell transplantation, at any

time.

Pregnancy/Breastfeeding
Women who are pregnant or

breastfeeding.

Signaling Pathway and Patient Selection Workflow
The following diagrams illustrate the proposed mechanism of action of GIM-122 and the

workflow for patient selection in the clinical trials.
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Caption: Proposed mechanism of action of GIM-122 in the tumor microenvironment.
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Caption: Patient selection workflow for GIM-122 clinical trials.

Experimental Protocols
While detailed, step-by-step experimental protocols for the GIM-122 clinical trials are

proprietary, this section outlines the standard methodologies referenced in the patient selection

criteria.

ECOG Performance Status Assessment
The Eastern Cooperative Oncology Group (ECOG) Performance Status is a scale used to

assess a patient's level of functioning in terms of their ability to care for themselves, daily

activity, and physical ability. The scale ranges from 0 (fully active) to 5 (dead). For the GIM-122

trials, patients must have a score of 0 or 1.

Protocol:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b15138354?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The assessment is performed by a trained clinician.

The clinician observes the patient and conducts a structured interview regarding their daily

activities and any limitations due to their disease.

A score is assigned based on the following criteria:

0 - Fully active: Able to carry on all pre-disease performance without restriction.

1 - Restricted in physically strenuous activity: But ambulatory and able to carry out work

of a light or sedentary nature, e.g., light housework, office work.

RECIST 1.1 for Tumor Assessment
Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 is the standardized method

for measuring tumor response in solid tumor clinical trials.

Protocol:

Baseline Assessment:

All measurable lesions are identified and recorded using imaging techniques such as

CT or MRI.

Up to a total of 5 target lesions (and a maximum of 2 per organ) are selected for

tracking.

The sum of the longest diameters of these target lesions is calculated as the baseline

sum of diameters.

Follow-up Assessments:

The same imaging modality and technique used at baseline should be used for all

follow-up assessments.

The sum of the longest diameters of the target lesions is re-measured at specified

intervals during the trial.
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Tumor response is categorized based on the change in the sum of diameters compared

to baseline.

Conclusion
The patient selection criteria for the GIM-122 clinical trials are designed to enroll a specific

population of patients with advanced solid malignancies who have exhausted standard

treatment options. A thorough understanding of these criteria, along with the underlying

scientific rationale and assessment methodologies, is crucial for the successful execution of

these trials and the future development of this promising immunotherapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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